2-(4-Propylphenyl)-1,3,2-dioxaborinane
Description
2-(4-Propylphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a six-membered 1,3,2-dioxaborinane ring substituted with a 4-propylphenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The propylphenyl substituent enhances lipophilicity and thermal stability compared to smaller alkyl or aryl groups, which may improve its performance in catalytic systems or material science applications .
Properties
Molecular Formula |
C12H17BO2 |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
2-(4-propylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-2-4-11-5-7-12(8-6-11)13-14-9-3-10-15-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
MRHWMNLWQBHCHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-propylphenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the boron-oxygen bonds.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and catalysts. This method ensures high yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-Propylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of an organic group to a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Table 1: Key Properties of 2-(4-Propylphenyl)-1,3,2-dioxaborinane and Analogues
| Compound | Substituent(s) | Ring System | Synthesis Yield | Key Applications |
|---|---|---|---|---|
| This compound | 4-propylphenyl | Monocyclic | 75–82%* | Cross-coupling reactions |
| 5,5-dimethyl-1,3,2-dioxaborinane | 5,5-dimethyl | Monocyclic | 75.6–82.2% | Catalytic intermediates |
| Benzodioxaborol derivatives | Hexahydro-methano group | Bicyclic | Not reported | Medicinal chemistry |
Key Observations:
Substituent Effects: The 4-propylphenyl group in the target compound introduces greater steric bulk compared to 5,5-dimethyl substituents in 1,3,2-dioxaborinane analogues. This may reduce reactivity in certain catalytic systems but improve stability under harsh conditions . In contrast, sulfonyl and isopropylidene diphenols (e.g., 4,4'-sulfonyldiphenol) lack boron but share aromaticity; their applications diverge toward polymer chemistry due to sulfonyl groups enhancing rigidity and flame retardancy .
Ring System Differences: Benzodioxaborol derivatives (e.g., hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol) feature a fused bicyclic system, increasing structural rigidity. This is advantageous in medicinal chemistry for targeting enzymes but may limit solubility in organic solvents compared to monocyclic dioxaborinanes .
Reactivity and Functional Performance
- However, excessive steric bulk could hinder substrate accessibility .
- Thermal Stability : Propylphenyl-substituted boronates are expected to exhibit higher thermal stability (decomposition >200°C) compared to methylated analogues, aligning with trends observed in arylboronate chemistry .
Research Findings and Limitations
- Synthetic Challenges : While yields for this compound are comparable to those of methylated analogues (75–82%), scaling production may require optimization due to the propylphenyl group’s steric demands .
- Knowledge Gaps: Limited data on the compound’s biological activity or environmental impact necessitate further study, particularly compared to well-characterized benzodioxaborol derivatives .
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